

An In-depth Technical Guide to Acetylene-d2

(CAS Number: 1070-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetylene-d2** (Ethyne-d2), a deuterated isotopologue of acetylene. This document covers its fundamental properties, synthesis methodologies, spectroscopic data, and significant applications in research and drug development, with a focus on providing practical information for laboratory use.

Core Properties of Acetylene-d2

Acetylene-d2, with the chemical formula C_2D_2 , is a colorless, flammable gas.^[1] It is the simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope, deuterium.^[2] This isotopic substitution imparts unique properties that are valuable in various scientific applications.

Physical and Chemical Data

The key physical and chemical properties of **Acetylene-d2** are summarized in the table below.

Property	Value	Reference
CAS Number	1070-74-2	[1]
Molecular Formula	C ₂ D ₂	[1]
Molecular Weight	28.05 g/mol	[1]
IUPAC Name	1,2-dideuterioethyne	[1]
Synonyms	Ethyne-d2, Perdeuterioacetylene	[1]
Physical State	Gas at STP	[1]
Melting Point	-81 °C (sublimes)	[3]
Boiling Point	Not applicable (sublimes)	[3]
Density	0.612 g/cm ³	[3]

Synthesis of Acetylene-d2

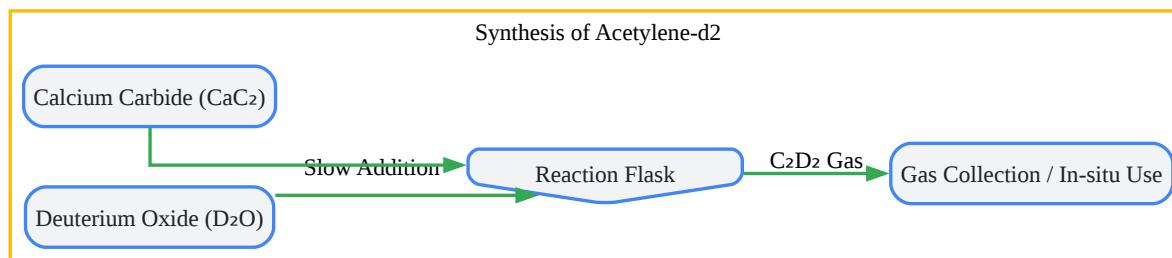
The preparation of **Acetylene-d2** in a laboratory setting can be achieved through several methods. The most common and straightforward approach involves the reaction of calcium carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a deuterated ethane derivative.

Experimental Protocol 1: Synthesis from Calcium Carbide and Deuterium Oxide

This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium oxide (D₂O) to generate **Acetylene-d2** gas.^[4] This protocol is suitable for the *in situ* generation of the gas for immediate use in subsequent reactions.^[5]

Materials and Reagents:

- Calcium carbide (CaC₂)
- Deuterium oxide (D₂O, 99.8 atom % D or higher)


- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), if for subsequent reaction)
- Two-neck round-bottom flask
- Dropping funnel
- Gas outlet adapter with a tube
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or direct inlet to a subsequent reaction.

Procedure:

- Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an inert gas to remove air and moisture.[5]
- Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this stage.[5]
- Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of deuterium oxide.
- Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while stirring. The generation of **Acetylene-d2** gas will commence immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]
- Gas Collection/Use: The generated gas can be collected over water or passed through a drying tube (e.g., filled with CaCl_2) and used directly in a subsequent reaction. For purification, the gas can be bubbled through a solution of copper sulfate to remove impurities like hydrogen sulfide.[6]

Safety Precautions:

- **Acetylene-d2** is highly flammable and can form explosive mixtures with air.^[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
- The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to control the reaction rate and temperature.
- Ensure all joints in the apparatus are well-sealed to prevent gas leakage.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Acetylene-d2**.

Experimental Protocol 2: Synthesis by Dehydrohalogenation of a Deuterated Precursor

This method involves the elimination of two molecules of a hydrogen halide from a deuterated 1,2-dihaloethane using a strong base.^[6]

Materials and Reagents:

- 1,2-Dibromoethane-d4 (or another suitable 1,2-dihaloethane-d4)
- Potassium hydroxide (KOH)
- Ethanol (anhydrous)

- Reflux condenser
- Heating mantle
- Dropping funnel
- Gas outlet adapter
- Inert gas supply

Procedure:

- Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in anhydrous ethanol with gentle heating to create a concentrated solution.
- Apparatus Setup: Equip the flask with a reflux condenser, a dropping funnel, and a gas outlet. Purge the system with an inert gas.
- Addition of Precursor: Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-dibromoethane-d4 dropwise from the dropping funnel into the boiling solution.[\[6\]](#)
- Reaction and Gas Evolution: A rapid reaction will occur, leading to the generation of **Acetylene-d2** gas and the precipitation of potassium bromide.[\[6\]](#)
- Gas Collection/Use: The evolved gas can be passed through a cold trap to remove any volatile impurities before being collected or used in a subsequent reaction.

Safety Precautions:

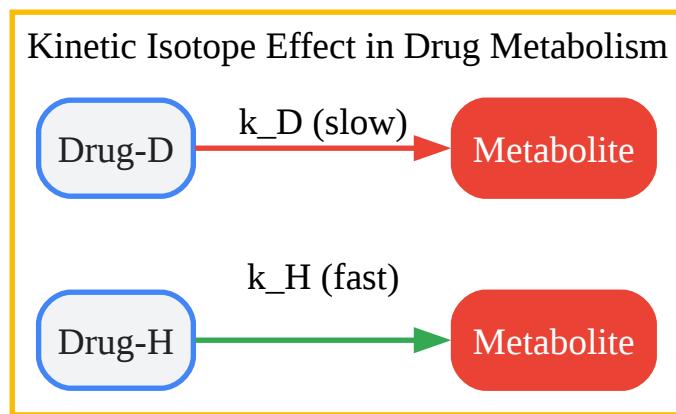
- Handle potassium hydroxide with care as it is corrosive.
- The reaction should be performed in a well-ventilated fume hood.
- Ensure the apparatus is securely clamped and that the heating is controlled to maintain a steady reflux.

Spectroscopic Data

The spectroscopic data for **Acetylene-d2** is crucial for its identification and for studying its involvement in chemical reactions.

Spectroscopic Technique	Observed Data/Features	Reference
Infrared (IR) Spectroscopy	The fundamental vibrational bands are shifted to lower frequencies compared to non-deuterated acetylene due to the increased mass of deuterium. Key stretching and bending modes can be identified.	
Raman Spectroscopy	The Raman spectra show characteristic bands for the C≡C and C-D stretching vibrations. Rotational fine structure can be observed under high resolution. ^[7]	
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is observed at m/z = 28.05. ^[1] Photoionization studies have been conducted to determine ionization energies. ^[8]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	² H NMR: A single resonance is expected. ¹³ C NMR: The carbon signal will be a triplet due to coupling with deuterium (I=1). ^[9]	

Applications in Research and Drug Development


The unique properties of **Acetylene-d2**, primarily due to the presence of deuterium, make it a valuable tool in pharmaceutical research and development.

Isotopic Tracer and Mechanistic Studies

Deuterium-labeled compounds, including those synthesized from **Acetylene-d2**, are widely used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of its breakdown.[2][10]

The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope Effect (KIE).[11] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-D bond is present.[11] By selectively deuterating a drug candidate at a metabolically active site, it is possible to slow down its metabolism, which can lead to:

- Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]
- Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period. [10][12]
- Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be minimized.[11][12]

[Click to download full resolution via product page](#)

Caption: The Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Molecules and Probes

Acetylene-d2 serves as a fundamental building block for the synthesis of more complex deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive compounds.[13][14] The introduction of deuterium via **Acetylene-d2** can be a strategic step in the development of novel drug candidates with improved pharmacokinetic profiles.[11][12] Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical biology to attach probes for target identification and engagement studies.[13]

Safety and Handling

Acetylene-d2 is a hazardous substance and must be handled with appropriate safety precautions.

- Flammability: It is an extremely flammable gas and can form explosive mixtures with air over a wide range of concentrations.[1]
- Pressure Hazard: It is a gas under pressure and may explode if heated.[1]
- Reactivity: It can form explosive acetylides with certain metals like copper, silver, and mercury.[15]
- Asphyxiation: In high concentrations, it can act as a simple asphyxiant.[1]

Always handle **Acetylene-d2** in a well-ventilated area, away from heat, sparks, and open flames. Use appropriate personal protective equipment, including safety glasses and gloves. Ensure that all equipment is properly grounded to prevent static discharge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetylene-d2 | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]

- 4. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 2 H and 13 C NMR-Based Enantiodetection Using Polyacetylene versus Polypeptide Aligning Media: Versatile and Complementary Tools for Chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy [bocsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synmr.in [synmr.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetylene-d2 (CAS Number: 1070-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086588#acetylene-d2-cas-number-1070-74-2\]](https://www.benchchem.com/product/b086588#acetylene-d2-cas-number-1070-74-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com